molecular formula C11H16ClN3O2S B1399343 2-Chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine CAS No. 1316217-51-2

2-Chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine

Numéro de catalogue: B1399343
Numéro CAS: 1316217-51-2
Poids moléculaire: 289.78 g/mol
Clé InChI: UCHRILDXEDYYQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine is a synthetically produced small molecule of significant interest in medicinal chemistry and oncology research. This compound features a pyrazine core, a common heterocyclic scaffold in drug discovery, which is substituted with a chloro group and a (1-(methylsulfonyl)piperidin-3-yl)methyl moiety. The integration of the methylsulfonyl-piperidine group is a structural feature of note, as similar sulfonamide-substituted heterocycles are frequently employed in the design of protein tyrosine phosphatase (PTP) inhibitors . The primary research application of this compound is anticipated to be in the development of novel therapeutic agents, specifically as a potential allosteric inhibitor of oncogenic signaling pathways. Structural analogs of this molecule, which incorporate substituted pyrazine rings, have been identified as potent and selective inhibitors of the SHP2 protein (Src homology region 2-containing protein tyrosine phosphatase 2) . SHP2 is a non-receptor phosphatase encoded by the PTPN11 gene, and its upregulation is strongly implicated in the progression of various human cancers, including melanoma, liver cancer, and lung cancer . By binding to the allosteric site of SHP2, such inhibitors stabilize the protein in an auto-inhibited conformation, thereby blocking the RAS-ERK signaling pathway that is critical for cancer cell survival and proliferation . The presence of the chloro and methylsulfonyl groups is strategically important for forming key hydrophobic interactions and hydrogen bonds within the enzyme's binding pocket, which may enhance binding affinity and selectivity . This compound is intended For Research Use Only and is strictly for laboratory applications. It is not for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

2-chloro-6-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c1-18(16,17)15-4-2-3-9(8-15)5-10-6-13-7-11(12)14-10/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHRILDXEDYYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171939
Record name Pyrazine, 2-chloro-6-[[1-(methylsulfonyl)-3-piperidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316217-51-2
Record name Pyrazine, 2-chloro-6-[[1-(methylsulfonyl)-3-piperidinyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316217-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2-chloro-6-[[1-(methylsulfonyl)-3-piperidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

2-Chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine is a compound with the molecular formula C11_{11}H16_{16}ClN3_3O2_2S and a molecular weight of 289.78 g/mol. It has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a pyrazine ring substituted with a chlorinated and piperidine-derived moiety. The IUPAC name reflects its complex structure, which is essential for understanding its biological interactions.

PropertyValue
Molecular FormulaC11_{11}H16_{16}ClN3_3O2_2S
Molecular Weight289.78 g/mol
CAS Number1316217-51-2
PurityTypically ≥95%

Antitumor Activity

Research has indicated that pyrazine derivatives, including this compound, may exhibit significant antitumor properties. A study highlighted that various pyrazole derivatives showed potent inhibitory activity against key cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase . These findings suggest that the compound could be effective in targeting specific cancer pathways.

The biological activity of this compound can be attributed to its ability to interact with multiple cellular targets. For instance, it may modulate signaling pathways involved in cell proliferation and apoptosis. The presence of the piperidine moiety is particularly important as it enhances the compound's lipophilicity, potentially improving its ability to cross cellular membranes and reach intracellular targets.

Case Studies

  • Anticancer Synergy : A study investigated the synergistic effects of combining pyrazole derivatives with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles significantly enhanced the cytotoxic effects of doxorubicin, suggesting a promising avenue for combination therapies .
  • Inflammatory Response : Another research effort examined the anti-inflammatory properties of related pyrazole compounds, demonstrating their effectiveness in reducing inflammation markers in vitro. This highlights the potential for this compound to contribute to therapeutic strategies for inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable metabolic stability, which is essential for maintaining effective concentrations in vivo . However, comprehensive toxicological assessments are necessary to ensure safety profiles before clinical applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Key Substituents/Modifications Physicochemical/Biological Implications Reference CAS/ID
2-Chloro-6-(piperidin-1-yl)pyrazine Piperidine (no sulfonyl group) Reduced polarity; potential lower metabolic stability 343856-62-2
2-Chloro-6-(imidazol-1-yl)pyrazine Imidazole ring Enhanced hydrogen bonding capacity 941294-48-0
2-Chloro-6-(pyrazol-1-yl)pyrazine Pyrazole ring Increased aromatic interactions 642459-09-4
2-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrazine Ethoxy-piperidine linker (hydrochloride salt) Higher hydrophilicity; altered solubility Not specified
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate Ethylpiperazine and carboxylate ester Steric effects from ethyl group; ester hydrolysis susceptibility 906810-37-5

Key Observations:

Piperidine vs. Heterocyclic Substituents The methylsulfonyl-piperidine group in the target compound increases polarity and metabolic stability compared to non-sulfonylated piperidine analogs (e.g., 343856-62-2) . Sulfonyl groups resist oxidative degradation, a common issue with piperidine rings . Replacement of piperidine with imidazole or pyrazole (e.g., 941294-48-0, 642459-09-4) introduces aromatic nitrogen atoms capable of hydrogen bonding, which may enhance target binding but reduce solubility .

Linker Modifications

  • The methylene bridge in the target compound provides a shorter, rigid connection compared to ethoxy linkers (e.g., 2-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrazine), which may improve membrane permeability .

Functional Group Impact

  • The methylsulfonyl group enhances solubility in polar solvents (e.g., water, DMSO) compared to ethyl or carboxylate substituents .
  • Carboxylate esters (e.g., 906810-37-5) are prone to hydrolysis, limiting in vivo stability, whereas sulfonamides are more resilient .

Q & A

Basic Research Question

  • Single-crystal X-ray diffraction (SCXRD) : Utilize SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and stereochemistry .
  • Complementary methods : Pair SCXRD with FT-IR spectroscopy to confirm functional groups (e.g., sulfonyl and chloro) and HPLC for purity validation .

How can researchers assess the preliminary biological activity of this compound in cancer-related pathways?

Basic Research Question

  • In vitro kinase assays : Test inhibitory activity against protein tyrosine phosphatases (PTPs) linked to cancer, using a colorimetric assay with para-nitrophenyl phosphate (pNPP) as a substrate .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values, ensuring concentrations remain below cytotoxic thresholds .

How can the compound’s inhibitory activity be optimized through structural modifications?

Advanced Research Question

  • Piperidine substituent tuning : Replace methylsulfonyl with bulkier groups (e.g., trifluoromethyl) to enhance binding affinity, guided by molecular docking into PTP active sites .
  • Pyrazine core diversification : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to stabilize π-π interactions with target enzymes .

What strategies address contradictory data in biological assays, such as variable IC₅₀ values across studies?

Advanced Research Question

  • Assay standardization : Control variables like buffer pH, temperature, and enzyme concentration to minimize variability .
  • Cross-validation : Use orthogonal methods (e.g., surface plasmon resonance for binding kinetics) to confirm inhibitory potency .
  • Data normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and ensure reproducibility .

Which computational methods predict binding modes and pharmacokinetic properties of this compound?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Model interactions with PTP targets over 100-ns trajectories to assess binding stability .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability, BBB permeability, and CYP450 inhibition risks .

How does the compound’s stability vary under different storage and experimental conditions?

Advanced Research Question

  • Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC-UV .
  • pH-dependent stability : Test solubility and decomposition in buffers (pH 3–9) to identify optimal formulation conditions .

What in silico approaches predict metabolic pathways and potential toxic metabolites?

Advanced Research Question

  • Metabolite prediction : Use GLORYx to simulate Phase I/II metabolism, focusing on sulfonyl group oxidation and piperidine ring hydroxylation .
  • Toxicity screening : Apply DEREK Nexus to flag structural alerts (e.g., reactive chloro groups) associated with genotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.